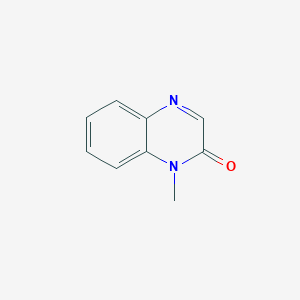

1-Methylquinoxalin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521692. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPVQLYVDDOWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325904 | |

| Record name | AK-830/25033058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6479-18-1 | |

| Record name | 2(1H)-Quinoxalinone, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6479-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 521692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006479181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC521692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AK-830/25033058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylquinoxalin-2-one: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylquinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It details experimental protocols for its synthesis and analysis, summarizes key spectroscopic data, and explores its reactivity. Furthermore, this document discusses the known biological activities and potential signaling pathway interactions of this compound and its derivatives, highlighting its importance as a building block in the development of novel therapeutic agents and functional materials.

Core Properties of this compound

This compound, also known by its IUPAC name 1-methylquinoxalin-2(1H)-one, is a pale yellow solid at room temperature.[1] Its fundamental properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 6479-18-1 | [1][2] |

| IUPAC Name | 1-methylquinoxalin-2(1H)-one | [3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 119-123 °C (Predicted) | [1] |

| Boiling Point | 296.8 °C (Predicted) | [1] |

| Purity | Typically available at 97-98% | [2][4] |

| Storage | Sealed in a dry place at room temperature | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR | Spectral data available, but specific chemical shifts and coupling constants require direct consultation of spectral databases. | [5] |

| ¹³C NMR | Spectral data available, but specific chemical shifts require direct consultation of spectral databases. | [6] |

| Infrared (IR) | Spectral data available, but specific peak assignments require direct consultation of spectral databases. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z = 160. Fragmentation pattern would likely involve the loss of CO (m/z = 28) and other characteristic fragments. | [8] |

Synthesis and Reactivity

The synthesis of quinoxalin-2(1H)-ones can be achieved through the cyclization of N-protected o-phenylenediamines with α-ketoesters.[9][10] A general protocol is described below.

General Experimental Protocol for Synthesis of Quinoxalin-2(1H)-ones

A mixture of an N-protected o-phenylenediamine (0.6 mmol), an α-ketoester (0.6 mmol), and trifluoroacetic acid (CF₃COOH) (0.6 mmol) in acetonitrile (MeCN) (2.0 mL) is stirred in an open flask at room temperature.[9][10] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as column chromatography. For the synthesis of this compound, N-methyl-o-phenylenediamine would be the appropriate starting material.

Reactivity

This compound exhibits reactivity at the C3 position, making it a valuable scaffold for the synthesis of a diverse range of derivatives. The quinoxalin-2(1H)-one core can undergo various C-H functionalization reactions, including arylation, alkylation, and amination, often facilitated by photocatalysis.[11][12][13]

Biological Activity and Signaling Pathways

While direct studies on the biological targets of this compound are limited, the broader class of quinoxalinone derivatives has demonstrated significant potential in drug development, particularly as antimicrobial and anticancer agents.[14][15]

Anticancer and Antimicrobial Potential

Derivatives of quinoxalin-2(1H)-one have been shown to exhibit cytotoxic effects against various human cancer cell lines.[14] The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis.[16] Inhibition of VEGFR-2 can disrupt tumor blood supply, thereby impeding cancer growth. Furthermore, some quinoxalinone derivatives have been implicated in the modulation of the PI3K/Wnt and ERK/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.[17]

Photosensitizing Properties and Reactive Oxygen Species (ROS) Generation

This compound can act as a photosensitizer.[11] Upon irradiation with visible light, it can activate molecular oxygen to generate reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and superoxide anion radicals (O₂⁻).[11] This property is significant as ROS can induce cellular damage and trigger apoptotic pathways in cancer cells.

Caption: Potential signaling pathways affected by quinoxalinone derivatives.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound derivatives is outlined below.

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a versatile heterocyclic compound with a foundation of well-characterized, albeit sometimes predicted, basic properties. Its reactivity at the C3 position allows for the synthesis of a wide array of derivatives with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. The photosensitizing nature of this compound opens avenues for its application in photodynamic therapy. Further research into the specific biological targets and signaling pathways directly modulated by this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and data summarized in this guide provide a valuable resource for researchers and professionals working with this important chemical entity.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1-methyl-2(1H)-Quinoxalinone 97% | CAS: 6479-18-1 | AChemBlock [achemblock.com]

- 3. 1-Methylquinoxalin-2(1H)-one | 6479-18-1 [sigmaaldrich.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 6479-18-1|1-Methylquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. 6479-18-1 Cas No. | 1-Methyl-1,2-dihydroquinoxalin-2-one | Apollo [store.apolloscientific.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 16. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylquinoxalin-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1-Methylquinoxalin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Identification

This compound is a derivative of quinoxaline, featuring a methyl group at the N1 position and a carbonyl group at the C2 position of the heterocyclic ring.

IUPAC Name: 1-methylquinoxalin-2(1H)-one[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 6479-18-1 | [1] |

| Appearance | Pale yellow or off-white solid | |

| Melting Point | 119-123 °C | |

| Boiling Point | 296.8 ± 23.0 °C (Predicted) | |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |

| Storage | Sealed in dry, room temperature | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.39, 155.21, 133.28, 132.70, 129.55, 129.47, 123.57, 113.57, 29.02 | [2] |

| ¹H NMR (CDCl₃) | Aromatic protons are expected in the range of δ 7.00-8.40 ppm. The N-methyl protons would appear as a singlet further upfield. | [3] |

| Mass Spectrum | Molecular ion peaks corresponding to the molecular formula are observed. | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of N-methyl-o-phenylenediamine with an α-keto acid or its ester, followed by cyclization.[4][5]

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of N-methyl-benzene-1,2-diamine (1.0 eq) in a suitable solvent such as acetonitrile, add an α-ketoester like ethyl glyoxalate (1.0 eq).[4]

-

Catalyst Addition: Introduce a catalytic amount of an acid, such as trifluoroacetic acid (TFA), to the mixture.[4][6]

-

Reaction Conditions: Stir the reaction mixture in an open flask at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Photocatalytic C-H Amination

This compound can serve as a substrate in photocatalytic C(sp²)–H/N–H cross-dehydrogenative coupling reactions. This methodology allows for the direct formation of C-N bonds at the C3 position.

Reaction Scheme:

Caption: Workflow for photocatalytic amination.

Detailed Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve 1-methylquinoxalin-2(1H)-one (1.0 eq) and an aliphatic amine (e.g., n-propylamine, 2.0 eq) in a solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Irradiate the solution with a visible light source, such as a purple LED (e.g., 390 nm), at room temperature. The reaction is typically carried out under an air atmosphere, which serves as the green oxidant.

-

Reaction Time: The reaction is allowed to proceed for a specified duration, often around 12 hours, with progress monitored by TLC.

-

Product Isolation: After the reaction is complete, the solvent is removed in vacuo. The crude material is then purified by flash column chromatography on silica gel (e.g., using a petroleum ether/EtOAc eluent system) to afford the desired 3-aminoquinoxaline-2(1H)-one product.

References

- 1. 1-Methylquinoxalin-2(1H)-one | 6479-18-1 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxalinone synthesis [organic-chemistry.org]

- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Methylquinoxalin-2-one (CAS: 6479-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylquinoxalin-2-one (CAS number 6479-18-1), a heterocyclic compound belonging to the quinoxaline class. This document details its physicochemical properties, synthesis methodologies, and known spectroscopic data. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature, this guide explores the well-established biological significance of the broader quinoxaline scaffold, suggesting potential areas of investigation for this particular derivative. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the potential applications of this compound.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] this compound is a derivative of this important class, and understanding its fundamental characteristics is crucial for exploring its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6479-18-1 | [3] |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Appearance | Pale yellow solid | |

| Melting Point | 120-121 °C | |

| Boiling Point (Predicted) | 296.8 ± 23.0 °C at 760 Torr | |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |

| IUPAC Name | 1-methylquinoxalin-2(1H)-one | [3] |

Synthesis of this compound

The synthesis of quinoxalin-2-ones generally involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent. For this compound, the logical starting materials would be N-methyl-o-phenylenediamine and a glyoxylate derivative.

General Synthetic Approach

A common and effective method for the synthesis of quinoxalin-2-ones is the reaction of N-substituted o-phenylenediamines with α-ketoesters.[4] This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoxalinone ring system.

A plausible synthetic route for this compound is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

N-methyl-o-phenylenediamine

-

Ethyl glyoxalate (or a suitable glyoxylic acid derivative)

-

Ethanol (or another suitable solvent)

-

Catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

-

Dissolve N-methyl-o-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of ethyl glyoxalate to the solution.

-

Add a catalytic amount of a weak acid to facilitate the condensation reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product may precipitate out of the solution.

-

The crude product is collected by filtration and washed with a cold solvent to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic data for derivatives of 1-methylquinoxalin-2(1H)-one are available. For example, for 1-methyl-3-(octylamino)quinoxalin-2(1H)-one, the following ¹H NMR and ¹³C NMR data have been reported:

-

¹H NMR (400 MHz, CDCl₃) δ 7.54 (d, J = 7.1 Hz, 1H), 7.23 (ddd, J = 12.2, 8.3, 6.5 Hz, 3H), 6.37 (s, 1H), 3.70 (s, 3H), 3.53 (dd, J = 13.1, 6.9 Hz, 2H), 1.68 (dt, J = 14.7, 7.2 Hz, 2H), 1.38–1.23 (m, 10H), 0.88 (t, J = 6.6 Hz, 3H) ppm.[5]

-

¹³C NMR (100 MHz, CDCl₃) δ 152.0, 148.9, 134.3, 129.3, 126.0, 124.1, 123.7, 113.5, 40.9, 31.8, 29.3, 29.2, 29.2, 27.1, 22.7, 14.1 ppm.[5]

Mass Spectrometry (MS)

Mass spectral data is available for 1-Methylquinoxalin-2(1H)-one, confirming its molecular weight.[6]

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the reviewed literature, the quinoxaline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[1][2]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents.[7] Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7][8] The proposed mechanism of action for some quinoxaline antibiotics involves binding to bacterial DNA.[7]

Anticancer Activity

Numerous studies have reported the anticancer properties of quinoxaline derivatives.[1][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA).[1]

A potential mechanism of action for quinoxaline derivatives in cancer involves the inhibition of signaling pathways that are crucial for tumor growth and survival. For instance, some COX-2 inhibitors have been shown to induce apoptosis by inactivating the PI3K and Wnt signaling pathways.[1]

Caption: Potential signaling pathways inhibited by quinoxaline derivatives in cancer.

Future Directions

The established biological importance of the quinoxaline scaffold suggests that this compound warrants further investigation. Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis protocol for this compound.

-

Comprehensive biological screening to evaluate its potential antimicrobial, anticancer, and other pharmacological activities.

-

In-depth mechanistic studies to elucidate its mode of action and identify specific molecular targets and signaling pathways.

Conclusion

This compound is a readily accessible heterocyclic compound with a foundation in the well-established and biologically significant quinoxaline class. While specific data on its biological activity is currently sparse, its structural features suggest it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a consolidated resource of its known properties and synthetic considerations to facilitate and encourage future research into this intriguing molecule.

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-methyl-2(1H)-Quinoxalinone 97% | CAS: 6479-18-1 | AChemBlock [achemblock.com]

- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-Methylquinoxalin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Methylquinoxalin-2-one. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a critical resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.98 | d | 8.0 | 1H | H-8 |

| 7.59 | s | 1H | H-3 | |

| 7.55 | t | 7.8 | 1H | H-6 |

| 7.33 | t | 7.6 | 1H | H-7 |

| 7.28 | d | 8.4 | 1H | H-5 |

| 3.69 | s | 3H | N-CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (C-2) |

| 154.5 | C-3 |

| 133.8 | C-8a |

| 132.8 | C-6 |

| 130.3 | C-4a |

| 129.0 | C-8 |

| 123.8 | C-7 |

| 113.8 | C-5 |

| 29.3 | N-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2930 | Aliphatic C-H Stretch (N-CH₃) |

| ~1650 | C=O Stretch (Amide) |

| ~1600, ~1480 | C=C Aromatic Ring Stretch |

| ~1350 | C-N Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 132 | ~60 | [M-CO]⁺ |

| 104 | ~40 | [M-CO-N₂]⁺ or [C₇H₆N]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for organic compound characterization.

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, parameters such as a spectral width of -2 to 10 ppm, a relaxation delay of 1 second, and 16 scans are commonly used. For ¹³C NMR, a spectral width of 0 to 160 ppm with proton decoupling is standard.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable solvent like methanol or dichloromethane, is injected into the GC. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the typical workflow from synthesis to spectroscopic analysis and final characterization of an organic compound.

References

Navigating the Solubility of 1-Methylquinoxalin-2-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1-methylquinoxalin-2-one, a heterocyclic compound of interest in pharmaceutical research and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document consolidates available information on its solubility characteristics, along with data for structurally similar compounds. Furthermore, it details established experimental protocols for determining solubility and visualizes key related biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Understanding the Solubility Profile

This compound is a derivative of quinoxaline, a class of compounds known for a wide range of biological activities.[1][2] The solubility of this compound is a critical parameter for its synthesis, purification, formulation, and biological screening. Based on its chemical structure and available data for analogous compounds, a qualitative solubility profile can be inferred.

Qualitative Solubility Assessment:

-

Organic Solvents: Derivatives of this compound have been purified using solvent systems such as petroleum ether and ethyl acetate, suggesting its solubility in these and other common organic solvents.[3] For the closely related compound, 3-methyl-2(1H)-quinoxalinone, solubility has been reported in ethanol, acetone, and ethyl acetate.[4] Similarly, 3-methylquinoxaline-2-carboxylic acid is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5]

-

Aqueous Solvents: Quinoxaline derivatives are generally described as being soluble in water.[6] However, specific data for this compound is lacking. The related compound, 3-methyl-2(1H)-quinoxalinone, is reported to be insoluble in water.[4] Another analog, 3-methylquinoxalin-2-ol, exhibits a solubility of >24 µg/mL at a pH of 7.4.[7]

Quantitative Solubility Data for Quinoxalinone Analogs

To provide a quantitative perspective, the following table summarizes the available solubility data for compounds structurally related to this compound. This information can serve as a valuable reference point for estimating the solubility of the target compound and for designing appropriate experimental conditions.

| Compound Name | Solvent | Solubility | Temperature (°C) | pH |

| 3-Methylquinoxalin-2-ol | Aqueous Buffer | >24 µg/mL | Not Specified | 7.4 |

| 3-Methylquinoxaline-2-carboxylic Acid | DMF | 25 mg/mL | Not Specified | Not Applicable |

| DMSO | 30 mg/mL | Not Specified | Not Applicable | |

| DMSO:PBS (1:10) | 0.1 mg/mL | Not Specified | 7.2 | |

| Ethanol | 25 mg/mL | Not Specified | Not Applicable | |

| 2,3-Dihydroxyquinoxaline | Aqueous Buffer | >24.3 µg/mL | Not Specified | 7.4 |

Note: This data is for analogous compounds and should be used as an estimation for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for key experiments to quantify both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[8]

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Kinetic Solubility Determination (DMSO Co-solvent Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][9][10]

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for spectrophotometric analysis)

-

Plate reader (spectrophotometer)

-

Automated liquid handler (optional)

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mix the solutions by shaking the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the solutions at a specific wavelength (e.g., 620 nm) using a plate reader. The appearance of precipitate indicates that the compound has exceeded its kinetic solubility.

-

Alternatively, for a quantitative measurement, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by measuring the UV absorbance at the compound's λmax. A calibration curve is used for quantification.

Visualizing a Relevant Biological Pathway and Experimental Workflow

To provide further context for the application of quinoxalinone derivatives, the following diagrams illustrate a key signaling pathway where these compounds show activity and a general workflow for their synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 3-Methylquinoxalin-2-ol | C9H8N2O | CID 26384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Biological Activity Screening of 1-Methylquinoxalin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 1-Methylquinoxalin-2-one and its derivatives. While a singular, exhaustive screening study on this compound is not extensively documented in publicly available literature, this guide synthesizes data from numerous studies on the broader quinoxalin-2(1H)-one scaffold. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential therapeutic applications of this class of compounds.

The quinoxalinone core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide will delve into the methodologies for screening these activities, present available quantitative data for structurally similar compounds, and visualize key experimental workflows and biological pathways.

Anticancer Activity

Quinoxalin-2(1H)-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[2][3] The primary mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3]

Data Presentation: In Vitro Anticancer Activity of Quinoxalin-2(1H)-one Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxalin-2(1H)-one derivatives against several human cancer cell lines. This data provides a comparative look at the cytotoxic potential of this class of compounds.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 15 (a quinoxaline-2(1H)-one derivative) | HepG-2 (Liver Cancer) | 5.30 | [2] |

| MCF-7 (Breast Cancer) | 2.20 | [2] | |

| HCT-116 (Colon Cancer) | 5.50 | [2] | |

| Compound 17b (a quinoxaline-2(1H)-one derivative) | HepG-2 (Liver Cancer) | Not specified, but noted as potent | [2] |

| MCF-7 (Breast Cancer) | Not specified, but noted as potent | [2] | |

| HCT-116 (Colon Cancer) | Not specified, but noted as potent | [2] | |

| Compound 10a (an indeno[1,2-b]quinoxaline derivative) | MDA-MB-231 (Breast Cancer) | 0.87 | [4] |

| PC-3 (Prostate Cancer) | 0.82 | [4] | |

| Huh-7 (Liver Cancer) | 0.64 | [4] | |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Low to subnanomolar (10⁻¹⁰ M level) | [3] |

| Quinoxalinone Schiff's base (6d) | LoVo (Colon Cancer) | 127.5 µg/mL | [5] |

| HCT-116 (Colon Cancer) | 100.0 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound or its derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours of cell seeding, replace the old medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Anticancer Screening Workflow & Signaling Pathway

Caption: General workflow for determining the in vitro anticancer activity of test compounds using the MTT assay.

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by quinoxalinone derivatives.

Antimicrobial Activity

Derivatives of quinoxalin-2(1H)-one have demonstrated notable activity against a range of bacterial and fungal pathogens.[6][7][8] Their mechanism of action can vary, but for some derivatives, it involves the inhibition of essential enzymes like DNA gyrase.[6]

Data Presentation: In Vitro Antimicrobial Activity of Quinoxalin-2(1H)-one Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) and other antimicrobial activity data for various quinoxalin-2(1H)-one derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Quinoxalin-2(1H)-one derivatives (4a, 7, 8a, etc.) | S. aureus | 0.97–62.5 | Not specified | [6][9] |

| E. coli | 0.97–62.5 | Not specified | [6][9] | |

| P. aeruginosa | 0.97–62.5 | Not specified | [6][9] | |

| C. albicans | Not specified | Not specified | [6][9] | |

| Quinoxalinone Schiff's bases (4a, 4c, etc.) | E. faecalis | IC50: 9.60-10.80 | Not specified | [10] |

| B. fragilis | IC50: 8.05-14.50 | Not specified | [10] | |

| E. coli | IC50: 7.90-18.40 | Not specified | [10] | |

| Novel quinoxalinone derivatives | S. aureus | Not specified | Varied | [7] |

| B. cereus | Not specified | Varied | [7] | |

| S. marcescens | Not specified | Varied | [7] | |

| P. mirabilis | Not specified | Varied | [7] | |

| A. ochraceus | Not specified | Varied | [7] | |

| P. chrysogenum | Not specified | Varied | [7] |

Experimental Protocol: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

This compound or its derivatives (dissolved in DMSO)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic/antifungal and a DMSO control to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters.

Visualization: Antimicrobial Screening Workflow

Caption: A simplified workflow for the agar well diffusion method to screen for antimicrobial activity.

Enzyme Inhibition

The biological activities of quinoxalin-2(1H)-one derivatives are often attributed to their ability to inhibit specific enzymes. This targeted inhibition can disrupt critical cellular processes in pathogens or cancer cells.

Data Presentation: Enzyme Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives

The following table summarizes the inhibitory activity of various quinoxalin-2(1H)-one derivatives against different enzymes.

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| Quinoxaline-2(1H)-one derivatives | S. aureus DNA Gyrase | 10.93 ± 1.81–26.18 ± 1.22 µM | [6] |

| Quinoxalinone Schiff's bases | COX-2 | Inhibition efficiencies up to 100% at 200 µg/mL | [10] |

| LDHA | IC50: 102.7-111.6 µg/mL | [10] | |

| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 nM | [11][12] |

| Quinoxaline-2(1H)-one derivative (15) | VEGFR-2 | 1.09 µM | [2] |

| Quinoxaline-2(1H)-one derivative (17b) | VEGFR-2 | 1.19 µM | [2] |

| Quinoxalin-2(1H)-one derivative (13d) | Aldose Reductase | 0.107 µM | [13] |

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for an in vitro enzyme inhibition assay. Specific conditions will vary depending on the enzyme.

Materials:

-

Purified enzyme (e.g., ASK1, VEGFR-2)

-

Substrate for the enzyme

-

Assay buffer

-

This compound or its derivatives (dissolved in DMSO)

-

96-well microplate

-

Detection reagent (specific to the assay, e.g., ADP-Glo™ for kinase assays)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the enzyme solution to the wells and incubate for a specific period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction mixture for a defined period at the optimal temperature for the enzyme.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualization: Logical Relationship in Enzyme Inhibition

Caption: Logical diagram illustrating the principle of enzyme inhibition by a this compound derivative.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. The available data strongly suggests that these compounds possess anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a foundational framework for researchers interested in exploring the biological activities of this compound. Further comprehensive screening of this compound itself is warranted to fully elucidate its pharmacological profile and to identify lead compounds for future drug development efforts. The detailed experimental protocols and visualizations provided herein are intended to facilitate the design and execution of such screening programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Methylquinoxalin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylquinoxalin-2-one belongs to the quinoxalinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While extensive research has been conducted on various substituted quinoxalin-2(1H)-one derivatives, data specifically characterizing the therapeutic targets of this compound are limited in publicly available literature. However, based on the biological evaluation of structurally related analogs, several potential therapeutic targets can be inferred. This technical guide consolidates the current understanding of the potential therapeutic targets for the quinoxalin-2-one scaffold, providing a framework for the investigation of this compound as a therapeutic agent. The primary putative targets for this class of compounds include enzymes implicated in cancer and inflammation, such as Cyclooxygenase-2 (COX-2), Lactate Dehydrogenase A (LDHA), and various protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Additionally, antibacterial activity through the inhibition of DNA gyrase has been reported for quinoxaline derivatives. This document outlines the key therapeutic targets, presents quantitative data from relevant derivatives, details experimental protocols for target validation, and provides visual workflows and signaling pathway diagrams to guide future research.

Potential Therapeutic Targets

The quinoxalin-2-one core is a versatile pharmacophore that has been shown to interact with a range of biological targets. The primary areas of therapeutic potential for derivatives of this scaffold, and by extension, potentially for this compound, are in oncology, anti-inflammatory applications, and as anti-infective agents.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in the proliferation of cancer cells.[1][2] Inhibition of COX-2 is a well-established strategy for treating inflammatory disorders and has shown promise in cancer therapy and prevention.[1] Several quinoxalin-2(1H)-one derivatives have been evaluated for their COX-2 inhibitory activity.[1][2]

Lactate Dehydrogenase A (LDHA)

LDHA is a critical enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[1] This enzyme catalyzes the conversion of pyruvate to lactate, and its inhibition is being explored as a therapeutic strategy to disrupt cancer cell metabolism.[1] Quinoxalinone-based compounds have been investigated as potential inhibitors of LDHA.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated approach in cancer therapy. The quinoxaline scaffold is present in several known kinase inhibitors, and derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors.

DNA Gyrase

DNA gyrase is a bacterial enzyme that is essential for DNA replication, repair, and transcription. It is a validated target for antibacterial drugs. Quinoxaline-based compounds have a long history as antimicrobial agents, with some acting through the inhibition of DNA gyrase.

Quantitative Data for Quinoxalin-2-one Derivatives

Table 1: COX-2 Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound | Modification on Quinoxalin-2-one Scaffold | COX-2 Inhibition (%) @ 200 µg/mL | Reference |

| Derivative 1 | Schiff's base at C3 | Moderate to high | [1] |

| Derivative 2 | Varied aryl substitutions | Ranged from 9.05% to over 80% | [1] |

Table 2: LDHA Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound | Modification on Quinoxalin-2-one Scaffold | LDHA Inhibition (%) @ 200 µg/mL | Reference |

| 4d | Schiff's base with electron-withdrawing groups | 84.95% | [1] |

| Other Derivatives | Varied Schiff's base substitutions | Wide range of activities | [1] |

Table 3: VEGFR-2 Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound | Modification on Quinoxalin-2-one Scaffold | IC50 (µM) | Reference |

| 3-methylquinoxalin-2(1H)-one derivative | Varied substitutions at C3 and N1 | 2.6 nM - 9.8 µM | |

| Quinoxalin-2(1H)-one derivative | 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl) | Not specified |

Table 4: DNA Gyrase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | Modification on Quinoxaline Scaffold | IC50 (µM) | Reference |

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Hydrazone, hydrazine, and pyrazole moieties at C3 | 10.93 - 26.18 | |

| 2-(1-Methylhydrazino)quinoxaline | Methylhydrazino at C2 | 7.35 (E. coli) |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the inhibitory activity of this compound against its potential therapeutic targets.

COX-2 Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) and reference inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Add the test compound or reference inhibitor to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LDHA Inhibition Assay (Spectrophotometric)

Principle: This assay measures the decrease in NADH concentration, which absorbs light at 340 nm, as it is oxidized to NAD+ during the conversion of pyruvate to lactate by LDHA.

Materials:

-

Human recombinant LDHA enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Pyruvate (substrate)

-

NADH (cofactor)

-

Test compound (this compound) and reference inhibitor (e.g., Oxamate)

-

96-well UV-transparent microplate

-

Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a UV-transparent 96-well plate, add the assay buffer, pyruvate, and NADH to each well.

-

Add the test compound or reference inhibitor to the designated wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the LDHA enzyme to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.

VEGFR-2 Kinase Assay (Luminescence-based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity.

Materials:

-

Human recombinant VEGFR-2 kinase domain

-

Kinase Assay Buffer

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Test compound (this compound) and reference inhibitor (e.g., Sorafenib)

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

96-well white opaque microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

To the wells of a white opaque 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, and peptide substrate.

-

Add the test compound or reference inhibitor to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

DNA Gyrase Supercoiling Assay (Gel-based)

Principle: This assay assesses the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase. The different topological forms of the DNA (relaxed vs. supercoiled) are then separated by agarose gel electrophoresis.

Materials:

-

Bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase Assay Buffer (containing ATP)

-

Test compound (this compound) and reference inhibitor (e.g., Ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., Ethidium Bromide)

-

Gel documentation system

Procedure:

-

Set up reaction tubes containing the gyrase assay buffer and relaxed plasmid DNA.

-

Add varying concentrations of the test compound or reference inhibitor to the tubes.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled DNA.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.

-

Determine the IC50 value as the concentration of the compound that reduces the supercoiling activity by 50%.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nCell Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="this compound\n(Potential Inhibitor)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; VEGFR2 -> {PLCg, PI3K, RAS} [label="Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK} -> Angiogenesis; } caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGE2 [label="PGE2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation,\nPain, Fever", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Inhibitor [label="this compound\n(Potential Inhibitor)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ArachidonicAcid -> COX2 [label="Substrate"]; Inhibitor -> COX2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; COX2 -> PGH2 [label="Converts to"]; PGH2 -> PGE2 [label="Isomerization"]; PGE2 -> {Inflammation, Proliferation}; } caption: COX-2/PGE2 Pathway and Point of Inhibition.

Experimental Workflows

// Nodes Start [label="Start:\nCompound Library\n(including this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary Screening\n(e.g., High-Throughput Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitID [label="Hit Identification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response & IC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAssay [label="Secondary & Orthogonal Assays\n(e.g., different assay format)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity Profiling\n(against related targets)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellBased [label="Cell-Based Assays\n(e.g., cytotoxicity, target engagement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrimaryScreen; PrimaryScreen -> HitID; HitID -> DoseResponse [label="Active"]; HitID -> Start [label="Inactive", style=dashed, color="#5F6368"]; DoseResponse -> SecondaryAssay; SecondaryAssay -> Selectivity; Selectivity -> CellBased; CellBased -> LeadOpt; } caption: General Workflow for Kinase Inhibitor Screening.

Conclusion

This compound is a promising candidate for further investigation as a therapeutic agent due to the well-documented biological activities of the broader quinoxalin-2-one class. The primary potential therapeutic targets include COX-2, LDHA, VEGFR-2, and bacterial DNA gyrase. While direct experimental evidence for this compound is currently lacking in the literature, this guide provides a comprehensive framework for its evaluation. The detailed experimental protocols and workflows outlined herein offer a systematic approach to characterizing its inhibitory activity and elucidating its mechanism of action. Further research, beginning with the systematic screening against these putative targets, is warranted to fully assess the therapeutic potential of this compound.

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3 H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylquinoxalin-2-one Derivatives and Their Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylquinoxalin-2-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details their core structure, synthetic methodologies, and diverse biological activities, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

The this compound Core Structure

The foundational structure of the compounds discussed is the this compound core. This bicyclic heteroaromatic system consists of a benzene ring fused to a pyrazine ring, with a methyl group at the N1 position and a carbonyl group at the C2 position. The IUPAC name for this core structure is 1-methylquinoxalin-2(1H)-one, and its chemical formula is C₉H₈N₂O.

The presence of the quinoxaline ring system imparts a range of pharmacological properties to its derivatives. The methylation at the N1 position is a key modification that can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and metabolic stability. Further derivatization at other positions of the quinoxaline ring, particularly at the C3 position, allows for the fine-tuning of its biological profile.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient method involves the cyclization of N-methyl-1,2-diaminobenzenes with α-keto acids or their esters.[1]

A general synthetic workflow is depicted below:

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of (E)-3-[2-(2-Chlorophenyl)ethenyl]-1-methylquinoxalin-2(1H)-one

This protocol is adapted from a study on the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives as potential kinase inhibitors.[2]

Materials:

-

1-Methyl-3-methylquinoxalin-2(1H)-one

-

2-Chlorobenzaldehyde

-

Acetic anhydride

-

Piperidine

Procedure:

-

A mixture of 1-methyl-3-methylquinoxalin-2(1H)-one (1 mmol), 2-chlorobenzaldehyde (1.2 mmol), and acetic anhydride (5 mL) is prepared.

-

A catalytic amount of piperidine (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 8 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (E)-3-[2-(2-chlorophenyl)ethenyl]-1-methylquinoxalin-2(1H)-one.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have been investigated for a variety of biological activities, demonstrating their potential as therapeutic agents. The primary areas of investigation include their use as anticancer, antimicrobial, and enzyme inhibitory agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoxalinone derivatives. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[3] For instance, certain 1-methyl-3-vinyl-quinoxalin-2(1H)-one derivatives have been evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[2]

A potential signaling pathway targeted by these compounds is the FGFR signaling cascade, which, when dysregulated, can lead to increased cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the FGFR1 signaling pathway by this compound derivatives.

Table 1: Anticancer Activity of Selected 1-Methyl-3-vinyl-quinoxalin-2(1H)-one Derivatives [2]

| Compound ID | Substitution on Vinyl Group | Target Cell Line | IC₅₀ (µM) |

| B1 | Phenyl | A549 (Lung) | >50 |

| B2 | 2-Chlorophenyl | A549 (Lung) | 15.3 |

| B3 | 4-Chlorophenyl | A549 (Lung) | 21.7 |

| B4 | 4-Methylphenyl | A549 (Lung) | 33.8 |

| B5 | 4-Methoxyphenyl | A549 (Lung) | 28.4 |

Antimicrobial Activity

Quinoxaline derivatives are well-known for their broad-spectrum antimicrobial properties.[4] While specific data for a series of this compound derivatives is limited, the general class of quinoxalin-2(1H)-ones has shown significant activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]

Table 2: Antimicrobial Activity of Representative Quinoxalin-2(1H)-one Derivatives [5][6]

| Compound Class | Test Organism | Activity Metric | Value (µg/mL or µM) |

| Hydrazone derivatives of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one | S. aureus (MDRB) | MIC | 1.95 - 15.62 |

| E. coli (MDRB) | MIC | 3.9 - 15.62 | |

| S. aureus DNA Gyrase | IC₅₀ | 10.93 - 26.18 |

MDRB: Multi-drug resistant bacteria

Enzyme Inhibitory Activity

Beyond anticancer and antimicrobial applications, this compound derivatives have been explored as inhibitors of other clinically relevant enzymes. For example, quinoxaline derivatives have been investigated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a key mediator in inflammatory and stress responses.[7]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)[2]

Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549)

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability and the IC₅₀ value for each compound.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

A general workflow for the biological evaluation of these compounds is illustrated below:

Caption: A typical workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for diverse substitutions on the quinoxaline ring allow for the generation of large libraries of compounds for screening. Future research in this area should focus on the systematic exploration of the structure-activity relationships of 1-methylated derivatives to identify more potent and selective compounds. Furthermore, detailed investigations into their mechanisms of action and specific molecular targets will be crucial for their advancement as clinical candidates. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will also be a key area of focus for future drug development efforts.

References

- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxalinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone core, a fused heterocyclic system of benzene and pyrazinone rings, has emerged as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas, from oncology to infectious diseases. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of quinoxalinone compounds. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and a visual representation of their mechanisms of action to aid researchers in the ongoing quest for novel therapeutics based on this versatile scaffold.

A Historical Overview: From Quinoxalines to Quinoxalinones

The journey of quinoxalinone compounds begins with the discovery of the broader quinoxaline class. In 1884, German chemists O. Hinsberg and, independently, W. Körner, first reported the synthesis of quinoxalines through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[1][2] This fundamental reaction, known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of this new class of nitrogen-containing heterocycles.